molecular formula C12H12N2O B8330565 5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-ol

5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-ol

Cat. No.: B8330565
M. Wt: 200.24 g/mol
InChI Key: CWWRVLWPIMZIAP-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-ol is a synthetic organic compound featuring a bipyridine scaffold, a structure of significant interest in medicinal chemistry and drug development. The presence of the pyridine ring is a key feature in many biologically active molecules and approved pharmaceuticals. Pyridine-containing compounds are known to profoundly affect pharmacological activity and are found in drugs treating a wide spectrum of conditions, including infectious diseases, cancer, and nervous system disorders . The specific substitution pattern on the core scaffold suggests potential for this compound to serve as a versatile building block or intermediate in the synthesis of more complex molecules. The primary research applications for this compound are anticipated to be in the field of pharmaceutical development and chemical biology. Its molecular structure indicates it may be suitable for investigating enzyme inhibition, protein-ligand interactions, or as a precursor in the synthesis of compound libraries for high-throughput screening. The pyridine ring can improve a molecule's biochemical potency, metabolic stability, and cellular permeability . This product is intended for use in controlled laboratory research settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5,6-dimethyl-2-pyridin-2-ylpyridin-3-ol

InChI

InChI=1S/C12H12N2O/c1-8-7-11(15)12(14-9(8)2)10-5-3-4-6-13-10/h3-7,15H,1-2H3

InChI Key

CWWRVLWPIMZIAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)C2=CC=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-ol and related pyridin-3-ol derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-(Pyridin-2-yl), 5-CH₃, 6-CH₃, 3-OH C₁₂H₁₂N₂O 200.24 Potential use in metal coordination or drug design due to aromatic and hydroxyl groups
6-Iodopyridin-3-ol 6-I, 3-OH C₅H₄INO 222.99 Intermediate in organic synthesis; used in antibacterial/antiviral precursor research
2-Chloro-6-iodopyridin-3-ol 2-Cl, 6-I, 3-OH C₅H₃ClINO 269.47 High reactivity for cross-coupling reactions; applied in medicinal chemistry
6-Methyl-3-pyridinol 6-CH₃, 3-OH C₆H₇NO 109.12 Soluble in polar solvents; precursor for agrochemicals
2,6-Diphenylpyridin-3-ol 2-Ph, 6-Ph, 3-OH C₁₇H₁₃NO 247.30 Enhanced π-stacking for materials science applications
6-Methyl-2-(propan-2-yloxy)pyridin-3-ol 2-(iPr-O), 6-CH₃, 3-OH C₉H₁₃NO₂ 167.21 Bulky alkoxy group may influence steric hindrance in catalysis

Physicochemical Properties

  • Solubility: Methyl groups (e.g., 5,6-Dimethyl derivative) increase hydrophobicity, reducing water solubility compared to simpler derivatives like 6-Methyl-3-pyridinol .
  • Thermal Stability :
    • Iodine and chlorine substituents (e.g., 2-Chloro-6-iodopyridin-3-ol) may lower melting points due to increased molecular weight and halogen bonding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-ol, and how can reaction efficiency be optimized?

  • Methodological Approach :

  • Step 1 : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the pyridinyl backbone, leveraging palladium catalysts under inert conditions .
  • Step 2 : Introduce methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, ensuring regioselectivity by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : Assign signals for methyl groups (δ 2.1–2.5 ppm in 1^1H NMR) and pyridinyl protons (δ 7.0–8.5 ppm). Use 13^{13}C NMR to confirm quaternary carbons .
  • Mass Spectrometry (MS) : Employ high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify hydroxyl stretches (~3200 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for this compound?

  • Methodological Approach :

  • Refinement Software : Use SHELXL for small-molecule refinement, applying twin-law corrections if twinning is detected .
  • Validation : Cross-validate with DFT-calculated bond lengths/angles and spectroscopic data to resolve conflicts between experimental and theoretical models .
  • Data Sources : Compare results with structurally analogous compounds (e.g., 6-(3-Chloro-4-methylphenyl)pyridin-3-ol) to identify systematic errors .

Q. What strategies elucidate the electronic effects of methyl and pyridinyl substituents on the compound’s reactivity?

  • Methodological Approach :

  • Computational Analysis : Perform Density Functional Theory (DFT) calculations to map electron density distributions and predict sites for electrophilic/nucleophilic attack .
  • Experimental Probes : Conduct Hammett studies using substituents with known σ values to correlate electronic effects with reaction rates (e.g., nitration or halogenation) .
  • Spectroscopic Monitoring : Track intermediate formation via in-situ UV-Vis or Raman spectroscopy during reactions .

Q. How do adjacent methyl groups influence the tautomeric equilibrium of this compound in varying solvents?

  • Methodological Approach :

  • Solvent Screening : Use deuterated solvents (DMSO-d6_6, CDCl3_3) to study tautomer ratios via 1^1H NMR at variable temperatures .
  • Kinetic Studies : Monitor tautomerization rates using stopped-flow techniques and correlate with solvent polarity (e.g., Kamlet-Taft parameters) .
  • Comparative Analysis : Contrast results with non-methylated analogs (e.g., pyridin-3-ol) to isolate steric/electronic contributions .

Data Contradiction Analysis

Q. How should conflicting reports about the biological activity of this compound be resolved?

  • Methodological Approach :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare bioactivity with structural analogs (e.g., 3,5-Bis(trifluoromethyl)pyridin-2-ol) to identify critical functional groups .
  • Meta-Analysis : Use statistical tools (e.g., Cochrane Review) to assess publication bias or methodological flaws in existing studies .

Key Considerations for Experimental Design

  • Synthetic Challenges : Methyl groups may sterically hinder reactions; optimize using bulkier bases (e.g., LDA) or microwave-assisted synthesis for faster kinetics .
  • Analytical Pitfalls : Overlapping NMR signals can occur; employ 2D techniques (COSY, HSQC) for unambiguous assignments .
  • Data Reproducibility : Document reaction conditions (e.g., glovebox use for air-sensitive steps) and share raw crystallographic data (e.g., CIF files) .

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